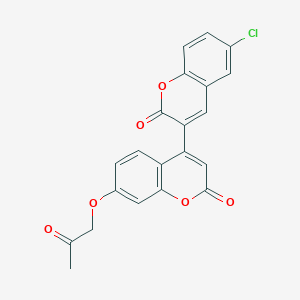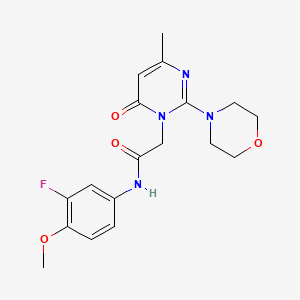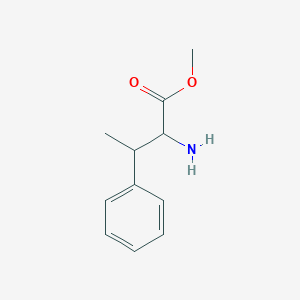
Methyl 2-amino-3-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-3-phenylbutanoate” is a chemical compound with the CAS Number: 186432-13-3 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H15NO2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical transformations.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Flavor Chemistry in Foods
Branched aldehydes, including compounds similar to Methyl 2-amino-3-phenylbutanoate, are significant in food chemistry due to their contribution to flavors in both fermented and non-fermented products. Understanding the metabolic pathways that lead to the formation and breakdown of these compounds is crucial for controlling their levels in food products, enhancing flavor profiles, and ensuring product quality (Smit, Engels, & Smit, 2009).
Drug Synthesis and Pharmaceutical Applications
Research into compounds structurally related to this compound, such as Methyl-2-formyl benzoate, highlights the significance of these molecules as bioactive precursors in organic synthesis. These compounds exhibit a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Their versatility as synthetic substrates makes them valuable in the development of new pharmaceuticals (Farooq & Ngaini, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-amino-3-phenylbutanoate is a compound that has been studied for its potential anticonvulsant activity
Mode of Action
It is suggested that the compound interacts with its targets, potentially altering their function and leading to changes in the neuronal activity that could help control seizures .
Result of Action
Given its potential anticonvulsant activity, it may help to reduce the frequency or severity of seizures .
Propriétés
IUPAC Name |
methyl 2-amino-3-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFJLPKBPJMENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)
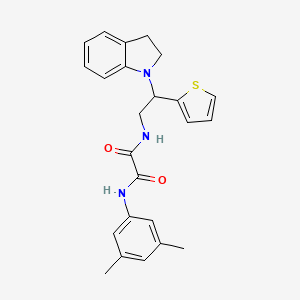
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B2609942.png)
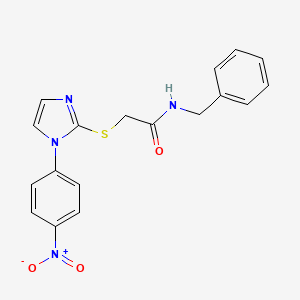
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
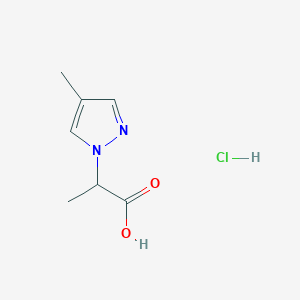
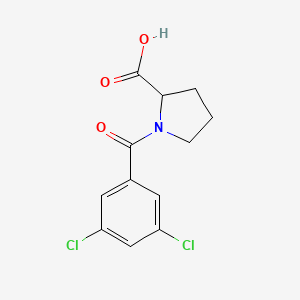
![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2609954.png)
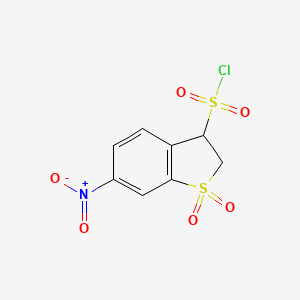
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
